3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Description

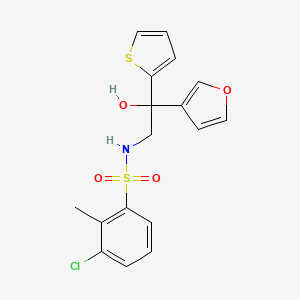

The compound 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a hybrid heterocyclic substituent. Its molecular formula is C₁₇H₁₆ClNO₄S₂, with an average molecular mass of 397.888 g/mol and a monoisotopic mass of 397.020928 g/mol . Structurally, it comprises:

- A 3-chloro-2-methylbenzenesulfonamide core.

- A 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl side chain, incorporating both furan (oxygen-containing) and thiophene (sulfur-containing) heterocycles.

Notably, the stereochemistry at the hydroxy-bearing carbon remains undefined in available literature .

Properties

IUPAC Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c1-12-14(18)4-2-5-15(12)25(21,22)19-11-17(20,13-7-8-23-10-13)16-6-3-9-24-16/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXABYITKDVCIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 2-methylbenzenesulfonyl chloride with a suitable amine under basic conditions.

Introduction of the Furan and Thiophene Rings: The intermediate is then reacted with furan-3-carbaldehyde and thiophene-2-carbaldehyde in the presence of a catalyst to introduce the furan and thiophene rings.

Chlorination: The final step involves the chlorination of the compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced forms of the compound with hydrogenated rings.

Substitution: New compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in the molecule.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The furan and thiophene rings may enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide with structurally related sulfonamide derivatives, emphasizing variations in substituents, molecular weight, and functional groups.

Key Observations:

Substituent Position Sensitivity: The position of heterocyclic substituents (e.g., furan-2-yl vs. furan-3-yl, thiophen-2-yl vs. The 4-methoxy analog () exhibits a higher molecular weight (413.9 g/mol) due to the methoxy group’s oxygen atom, which may enhance solubility compared to the methyl group in the target compound .

Electron-Withdrawing vs. The 4-trifluoromethoxy derivative () adds strong electron-withdrawing properties via the -OCF₃ group, which could alter metabolic stability or bioavailability .

Halogen Substitution :

- Replacing chlorine with fluorine () reduces molecular weight (381.4 g/mol) and may affect lipophilicity and membrane permeability .

Limitations in Available Data:

- No experimental data (e.g., melting points, solubility, bioactivity) are provided in the evidence, limiting direct functional comparisons.

- Synthetic methodologies for the target compound are inferred from analogous reactions (e.g., TBTU-mediated coupling) but lack explicit validation .

Biological Activity

3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

The compound's molecular formula is with a molecular weight of 397.9 g/mol. It features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzene Core : Reacting 3-chlorobenzoic acid with an appropriate amine to form the amide bond.

- Introduction of Hydroxyethyl Group : Utilizing nucleophilic substitution to introduce the hydroxyethyl moiety.

- Attachment of Furan and Thiophene Rings : Employing coupling reactions to attach the furan and thiophene components, enhancing the compound's biological activity .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting potential anticancer properties .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes, which can be beneficial in treating diseases where these enzymes play a crucial role. For example, sulfonamides are known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis, thereby exerting antibacterial effects .

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives of this compound can effectively induce cell death in cancer cell lines through apoptosis mechanisms. The half-maximal effective concentration (EC50) for inducing cell death was found to be approximately in certain studies .

- In Vivo Studies : Animal models have demonstrated that compounds similar to this sulfonamide can delay tumor growth significantly when administered at therapeutic doses, indicating their potential as anticancer agents .

Comparative Analysis

A comparison with other related compounds reveals unique properties attributed to the furan and thiophene rings present in this sulfonamide derivative:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-chloro-N-(2-hydroxyethyl)benzamide | Lacks thiophene ring | Reduced efficacy |

| N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Lacks chloro group | Altered binding affinity |

| 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Contains both furan and thiophene rings | Enhanced electronic properties |

Q & A

Basic: What are the key intermediates and reaction pathways for synthesizing this sulfonamide compound?

The synthesis typically involves 3-chloro-2-methylbenzenesulfonyl chloride as a critical intermediate, which undergoes nucleophilic substitution with amines. For example, in analogous sulfonamide syntheses, sulfonyl chlorides react with amines (e.g., ethylenediamine derivatives) in polar aprotic solvents like THF under controlled pH ( ). The hydroxyl and heterocyclic (furan/thiophene) groups in the final compound likely originate from pre-functionalized ethylamine precursors, as seen in morpholine- and pyridine-based sulfonamide syntheses .

Advanced: How can reaction conditions be optimized to improve yield and purity in the presence of competing nucleophiles?

Competing side reactions (e.g., hydrolysis of sulfonyl chloride) can be minimized by:

- Stoichiometric control : Limiting water content via anhydrous solvents (e.g., dry THF) and inert atmospheres ().

- Temperature modulation : Lower temperatures (0–5°C) suppress hydrolysis, while gradual warming ensures complete amine coupling ().

- Additives : Catalytic DMAP or pyridine can enhance reactivity in nucleophilic substitutions ().

Data from analogous syntheses report yield improvements from ~45% to >75% under optimized conditions .

Basic: What spectroscopic techniques are most effective for structural validation?

- NMR : H/C NMR identifies sulfonamide (-SONH) protons (~10–11 ppm) and confirms heterocyclic substituents (thiophene/furan aromatic signals). DEPT-135 differentiates CH groups in the methylbenzenesulfonamide moiety ().

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns ().

- X-ray crystallography : Resolves stereochemistry of the hydroxyethyl group and spatial arrangement of fused heterocycles ().

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

SHELX software (e.g., SHELXL) refines crystal structures by analyzing Fo/Fc convergence and R-factor thresholds (<5% for high-resolution data). For example, in related sulfonamides, hydrogen-bonding networks (e.g., N–H···O=S interactions) and torsional angles of the hydroxyethyl group distinguish enantiomers ( ). Anomalous dispersion effects (Cu Kα radiation) can confirm absolute configuration .

Basic: What biological targets are hypothesized for this compound based on structural analogs?

Analogous sulfonamides inhibit enzymes like dihydropteroate synthase (DHPS) and 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), critical in bacterial folate synthesis and glucocorticoid metabolism, respectively ( ). The chloro-methylbenzenesulfonamide moiety likely enhances target binding via hydrophobic interactions, while the hydroxyethyl group improves solubility .

Advanced: How can computational methods predict binding affinities and metabolic stability?

- Density Functional Theory (DFT) : Calculates electron density distributions to identify reactive sites (e.g., sulfonamide sulfur for nucleophilic attacks) ( ).

- Molecular docking (AutoDock Vina) : Models interactions with DHPS (PDB: 1AJ0) to prioritize substituents for synthesis.

- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450-mediated oxidation of thiophene) ().

Basic: What chromatographic methods are suitable for purity analysis?

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve sulfonamide peaks using acetonitrile/water gradients ().

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) eluent; visualization under UV or ninhydrin staining ().

Advanced: How do contradictory enzymatic inhibition data arise, and how can they be reconciled?

Discrepancies in IC values (e.g., DHPS inhibition ranging from nM to μM) may stem from:

- Assay conditions : Buffer pH affects sulfonamide ionization (pKa ~6.5–7.5) and binding ( ).

- Enzyme isoforms : Bacterial vs. human DHPS have divergent active-site residues ( ).

- Statistical rigor : Use Grubbs’ test to identify outliers and repeat assays with ≥3 biological replicates ().

Basic: What safety precautions are required during synthesis?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact with sulfonyl chloride (Skin Corr. 1B) ( ).

- Ventilation : Use fume hoods to mitigate exposure to volatile thiophene/furan byproducts ().

Advanced: How can isotopic labeling (e.g., 14^{14}14C, 2^{2}2H) track metabolic pathways in vivo?

- Radiolabeling : Introduce C at the methylbenzenesulfonamide group via CHI alkylation ().

- Stable isotopes : Deuterated solvents (DO) in hydrolysis studies reveal metabolic stability via LC-MS isotopic patterns ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.